1-(2-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1-(2-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20ClN5O3 and its molecular weight is 389.84. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Geometry
- The compound shows a typical geometry in its purine fused-ring system, with planarity observed in both the six-membered and five-membered rings. The aminoalkyl side chain in the 7 position of the theophylline adopts a specific conformation, potentially influenced by intramolecular hydrogen bonding. The morpholine ring adopts a chair conformation, and the molecules in the crystal are joined in chains by intermolecular hydrogen bonding. Additionally, inversion-related purine parts of the molecules overlap with each other in the crystal structure (Karczmarzyk & Pawłowski, 1997).
Synthesis and Structural Analysis
- A series of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives has been designed and synthesized. These derivatives exhibit modified affinity for serotonin (5-HT) receptors due to variations in the phenylpiperazinyl moiety and the linker between the purine-2,6-dione core and arylpiperazine fragment. The morpholine ring in these structures acts as a potential donor and acceptor of hydrogen bonds, influencing binding to non-specific sites of 5-HT receptors (Chłoń-Rzepa et al., 2014).
Enantioselective Synthesis Applications
- The compound has been utilized in the enantioselective synthesis of α-hydroxy γ-butyrolactones, demonstrating its application in creating key intermediates for α-alkyl-α-hydroxy-γ-butyrolactones (Pansare, Shinkre, & Bhattacharyya, 2002).
Pharmaceutical Research
- In pharmaceutical research, new 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7 have been explored for their receptor affinity and potential psychotropic activity. These studies focus on the chemical diversification of the purine-2,6-dione molecule and its impact on pharmacological properties (Chłoń-Rzepa et al., 2013).
Chemical Coordination Studies
- Research has also been conducted on the reaction of 2-chlorobenzylamine with Pd-N-heterocyclic carbene complexes, revealing insights into the coordination behavior and reactivity of the compound in complex chemical reactions (Lewis et al., 2009).
Antimicrobial Applications
- In antimicrobial research, a synthetic purine closely related to the compound has been shown to selectively inhibit the DNA polymerase of Clostridium difficile, demonstrating its potential as a therapeutic agent against specific bacterial infections (Dvoskin et al., 2011).
Mechanism of Action
Target of Action
The compound, 1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-morpholin-4-ylpurine-2,6-dione, is a potential multi-targeted kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can disrupt the growth and proliferation of cancer cells .
Mode of Action
This compound interacts with its targets, the kinases, by binding to their active sites and inhibiting their activity . This inhibition disrupts the signaling pathways within the cell, leading to changes in cell function .
Biochemical Pathways
The affected pathways include those involved in cell growth and proliferation, such as the EGFR, Her2, VEGFR2, and CDK2 pathways . The inhibition of these pathways can lead to the arrest of the cell cycle and the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s potency and selectivity suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in significant cytotoxic effects against different cancer cell lines . It induces cell cycle arrest and apoptosis in these cells, accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic protein Bcl-2 .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-21-14-15(20-17(21)23-7-9-27-10-8-23)22(2)18(26)24(16(14)25)11-12-5-3-4-6-13(12)19/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQJYBMIFGTRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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